

Quantitative Analysis of 5-Tridecanone in Complex Matrices via GC-MS

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Compound of Interest

Compound Name: 5-Tridecanone

CAS No.: 30692-16-1

Cat. No.: B1619026

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Abstract & Scope

This Application Note provides a validated protocol for the identification and quantification of **5-Tridecanone** (CAS: 30692-16-1), a mid-chain aliphatic ketone often analyzed in biological signaling (pheromones), plant metabolomics (e.g., *Solanum* spp. trichomes), and pharmaceutical intermediate profiling.

Unlike the common methyl ketone isomer (2-Tridecanone), **5-Tridecanone** requires specific mass spectrometric targeting due to its unique fragmentation pattern. This guide details a Liquid-Liquid Extraction (LLE) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode. We prioritize the use of 7-Tridecanone as a structural isomer Internal Standard (IS) for cost-effective yet rigorous quantification.

Chemical Intelligence & Mechanistic Basis

The Analyte: 5-Tridecanone

- Structure:

(Butyl octyl ketone).

- Molecular Weight: 198.35 g/mol .
- Boiling Point: ~261°C.
- Key Challenge: Differentiating from isomers (e.g., 2-, 3-, 4-, 6-, 7-Tridecanone) which co-elute on non-polar columns. Mass spectral fidelity is critical.

Mass Spectral Fragmentation (The "Fingerprint")

To develop a robust SIM (Selected Ion Monitoring) method, we must understand the fragmentation physics of **5-Tridecanone** under 70 eV EI.

- -Cleavage: The carbonyl bond breaks, retaining the positive charge on the acylium ion.
 - Path A (Butyl loss): Forms

m/z 141.
 - Path B (Octyl loss): Forms

m/z 85 (Often the Base Peak or highly abundant).
- McLafferty Rearrangement: Requires a

-hydrogen. **5-Tridecanone** has

-hydrogens on both alkyl chains.
 - Rearrangement A (Long chain): Migration of H from octyl chain

Loss of Octene (

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m/z 86.
 - Rearrangement B (Short chain): Migration of H from butyl chain

Loss of Butene (

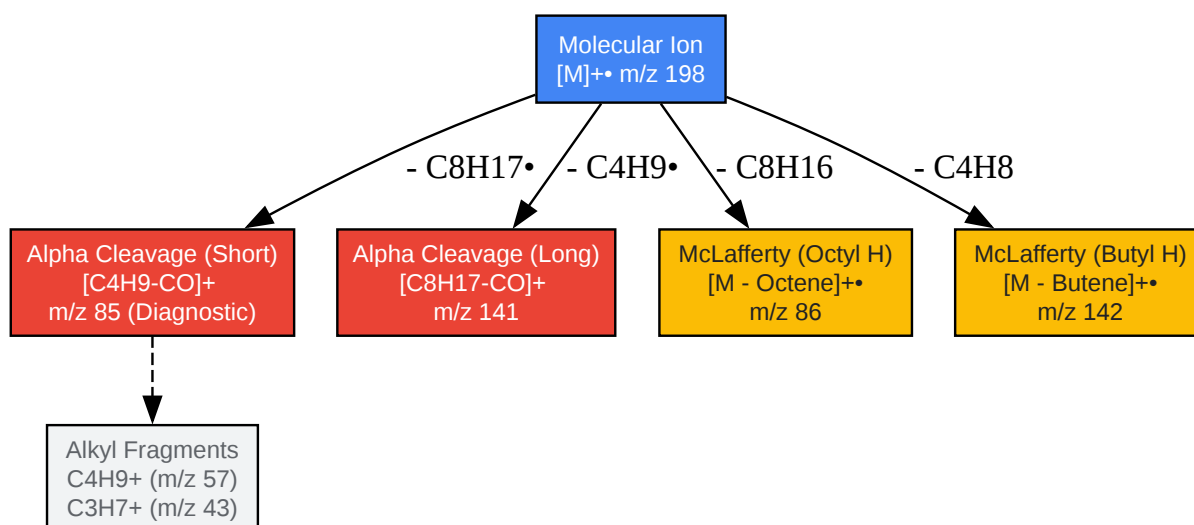
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m/z 142.

Expert Insight: Unlike 2-Tridecanone, which has a dominant m/z 58 (McLafferty) and m/z 43 (Acetyl), **5-Tridecanone** is distinguished by the m/z 85/86 cluster and m/z 141.

Fragmentation Pathway Diagram



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Caption: Mass spectral fragmentation pathways for **5-Tridecanone**. The m/z 85 and 86 ions are critical for specific identification.

Materials & Instrumentation

Reagents

- Analyte Standard: **5-Tridecanone** (>98% purity).
- Internal Standard (IS): 7-Tridecanone (Structural isomer) or **5-Tridecanone-d4** (if available).
 - Why 7-Tridecanone? It is a symmetrical isomer () with a distinct retention time but identical extraction physics. Its McLafferty ion is m/z 114 (

), allowing clean spectral resolution from **5-Tridecanone** (m/z 86).

- Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
- Drying Agent: Anhydrous Sodium Sulfate ().

GC-MS Configuration

- System: Agilent 7890/5977 or equivalent single quadrupole system.
- Column: DB-5ms Ultra Inert (30 m
0.25 mm
0.25 μ m).
 - Rationale: A 5% phenyl phase provides necessary selectivity to separate ketone isomers based on boiling point and polarity interaction.
- Inlet: Split/Splitless.
 - Liner: Ultra Inert single taper with wool (prevents discrimination of high boilers).

Instrument Parameters Table

Parameter	Setting	Rationale
Inlet Temp	250°C	Ensures rapid volatilization without thermal degradation.
Injection Mode	Splitless (1 µL)	Maximizes sensitivity for trace analysis (<10 ppm).
Carrier Gas	Helium @ 1.2 mL/min	Constant flow for stable retention times.
Oven Program	60°C (1 min) 20°C/min 180°C 5°C/min 280°C (3 min)	Slow ramp (5°C/min) around 200°C ensures separation of tridecanone isomers.
Transfer Line	280°C	Prevents condensation before the ion source.
Source Temp	230°C	Standard for EI; minimizes source contamination.
Acquisition	SIM Mode	Quant: m/z 85, 86; Qual: m/z 141, 57, 198.

Experimental Protocol

Standard Preparation

- Stock Solution (A): Dissolve 10 mg **5-Tridecanone** in 10 mL DCM (1000 ppm).
- IS Stock (B): Dissolve 10 mg 7-Tridecanone in 10 mL DCM (1000 ppm).
- Working IS Solution: Dilute (B) to 10 ppm in DCM. Use this to reconstitute all samples.

Sample Preparation (Liquid-Liquid Extraction)

Target Matrix: Aqueous biological fluid or plant homogenate.

- Homogenization: Mix 1 g/1 mL sample with 2 mL extraction solvent (DCM).
- Agitation: Vortex for 2 minutes or shake for 20 minutes.
- Separation: Centrifuge at 3000 x g for 5 minutes.
- Collection: Recover the lower organic layer (DCM).
- Drying: Pass extract through a Pasteur pipette packed with 0.5 g Anhydrous .
- Concentration: Evaporate to near dryness under stream (Do NOT dry completely to avoid volatile loss).
- Reconstitution: Re-dissolve residue in 200 μ L of Working IS Solution.
- Analysis: Transfer to GC vial with low-volume insert.

Workflow Diagram



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Caption: Step-by-step sample preparation and analysis workflow for **5-Tridecanone**.

Results & Validation Criteria

Identification Strategy

A positive identification requires:

- Retention Time (RT): Peak must elute at the specific RT established by the standard (approx. 15-18 min depending on ramp).

- Note: **5-Tridecanone** elutes after 2-Tridecanone but before 7-Tridecanone on a DB-5 column due to boiling point/polarity subtle shifts.
- Ion Ratios: The ratio of m/z 85 to m/z 141 must match the standard within $\pm 20\%$.

Quantification (Internal Standard Method)

Calculate the Response Factor (

) using the calibration curve:

- Quant Ion (Analyte): m/z 85 (High abundance, specific to alpha cleavage).
- Quant Ion (IS - 7-Tridecanone): m/z 114 (McLafferty ion specific to symmetrical ketone).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Active sites in liner or column.	Change liner to Ultra Inert; trim 10cm from column guard.
Low Sensitivity (m/z 198)	Molecular ion is weak in ketones.	Rely on m/z 85 and 86 for quant; do not use m/z 198 for low-level quant.
Interference at m/z 57	Hydrocarbon background.	Avoid using m/z 57 for quant; it is common in all alkyl chains. Use m/z 85.
Split Peaks	Solvent mismatch.	Ensure sample solvent (DCM) matches initial column temp focusing (start at 50-60°C).

References

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